molecular formula C17H14Cl2N4OS B5121440 N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B5121440
M. Wt: 393.3 g/mol
InChI Key: KGZULRAQRVCHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a compound that belongs to the family of triazole derivatives. It is a promising molecule that has gained significant attention in recent years due to its potential applications in scientific research. The compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not yet fully understood. However, studies have suggested that the compound acts by inhibiting the activity of enzymes involved in the synthesis of DNA and RNA. The compound also induces apoptosis in cancer cells, leading to their death. The compound's mode of action against fungal and bacterial strains is also not yet fully understood.
Biochemical and Physiological Effects:
N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of fungal and bacterial strains. The compound's effect on normal cells and tissues is not yet fully understood.

Advantages and Limitations for Lab Experiments

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has several advantages for lab experiments. The compound is easy to synthesize and has shown potent activity against various cancer cell lines, fungal and bacterial strains. However, the compound's limitations include its poor solubility in water, which makes it difficult to use in some experiments. The compound's toxicity and side effects on normal cells and tissues are also not yet fully understood.

Future Directions

There are several future directions for N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide. One of the significant directions is to study the compound's mechanism of action and its effect on normal cells and tissues. Further studies are also needed to optimize the synthesis method and improve the compound's solubility in water. The compound's potential as a drug candidate for cancer, fungal, and bacterial infections should also be explored further. Finally, studies are needed to evaluate the compound's toxicity and side effects in vivo.
In conclusion, N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is a promising compound that has shown potent activity against various cancer cell lines, fungal, and bacterial strains. The compound's mechanism of action and its effect on normal cells and tissues are not yet fully understood. Further studies are needed to optimize the synthesis method, improve the compound's solubility in water, and evaluate its toxicity and side effects in vivo.

Synthesis Methods

The synthesis of N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been achieved using various methods. One of the common methods involves the reaction of 2,4-dichlorobenzylamine with 4H-1,2,4-triazole-3-thiol in the presence of acetic anhydride. The reaction leads to the formation of intermediate compounds, which are then converted to the final product using different reagents and solvents. The yield of the final product varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has shown promising results in various scientific research applications. One of the significant applications of this compound is in the field of medicinal chemistry. The compound has been tested for its anticancer, antifungal, and antibacterial activities. It has shown potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also shown promising results against various fungal and bacterial strains.

properties

IUPAC Name

N-benzyl-2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N4OS/c18-12-6-7-13(14(19)8-12)16-21-17(23-22-16)25-10-15(24)20-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,24)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZULRAQRVCHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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